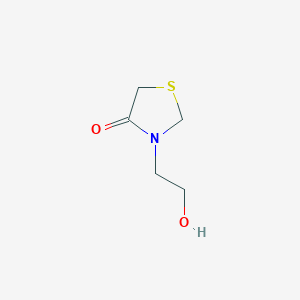
4-Thiazolidinone, 3-(2-hydroxyethyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Thiazolidinone, 3-(2-hydroxyethyl)- is a heterocyclic compound that belongs to the thiazolidinone family. Thiazolidinones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The presence of a thiazolidine ring with a carbonyl group at the 4th position and a hydroxyethyl group at the 3rd position makes this compound unique and significant in medicinal chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Thiazolidinone, 3-(2-hydroxyethyl)- typically involves the cyclization of thiourea with α-halo acids or their derivatives. One common method is the reaction of thiourea with 2-chloroethanol in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the thiazolidinone ring.
Industrial Production Methods
Industrial production of 4-Thiazolidinone, 3-(2-hydroxyethyl)- often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Catalysts and solvents that are environmentally friendly and cost-effective are preferred in industrial settings.
Analyse Des Réactions Chimiques
Types of Reactions
4-Thiazolidinone, 3-(2-hydroxyethyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group.
Substitution: The hydroxyethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Hydroxyl derivatives.
Substitution: Various substituted thiazolidinones depending on the nucleophile used.
Applications De Recherche Scientifique
4-Thiazolidinone, 3-(2-hydroxyethyl)- has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Investigated for its antimicrobial, anticancer, and anti-inflammatory properties.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of pharmaceuticals.
Mécanisme D'action
The mechanism of action of 4-Thiazolidinone, 3-(2-hydroxyethyl)- involves its interaction with specific molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby blocking their activity. It can also interact with cellular receptors and signaling pathways, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Thiazolidinone: The parent compound without the hydroxyethyl group.
2-Thioxo-4-thiazolidinone (Rhodanine): Known for its diverse biological activities.
Thiazolidine-2,4-dione: Another thiazolidinone derivative with significant pharmacological properties.
Uniqueness
4-Thiazolidinone, 3-(2-hydroxyethyl)- is unique due to the presence of the hydroxyethyl group, which can enhance its solubility and reactivity. This modification can also influence its biological activity, making it a valuable compound for drug development and other scientific research applications.
Propriétés
Numéro CAS |
205173-27-9 |
|---|---|
Formule moléculaire |
C5H9NO2S |
Poids moléculaire |
147.20 g/mol |
Nom IUPAC |
3-(2-hydroxyethyl)-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C5H9NO2S/c7-2-1-6-4-9-3-5(6)8/h7H,1-4H2 |
Clé InChI |
JTXAAGHFMOHIFQ-UHFFFAOYSA-N |
SMILES canonique |
C1C(=O)N(CS1)CCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


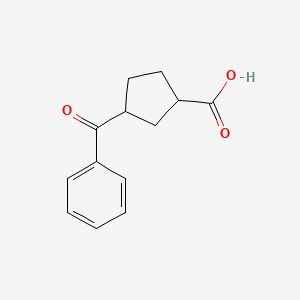
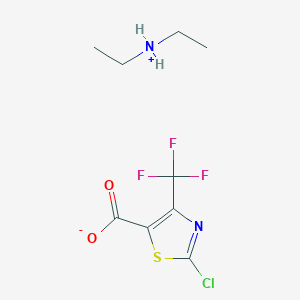
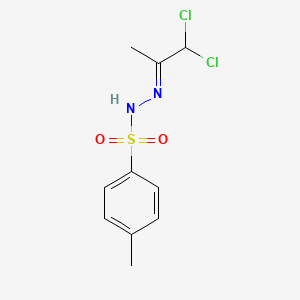
![(E)-2-(2,4-Dichlorophenoxy)-N-(5,7-dimethoxy-2H-[1,2,4]thiadiazolo[2,3-a]pyrimidin-2-ylidene)acetamide](/img/structure/B13104332.png)
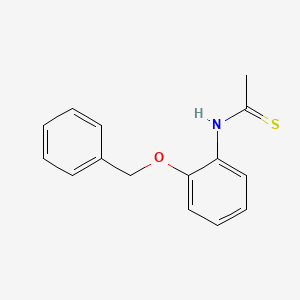


![oxalic acid;[2-[3-[2-(trifluoromethyl)phenothiazin-10-yl]propyl]-1,3,4,6,7,8,9,9a-octahydropyrido[1,2-a]pyrazin-6-yl]methanol](/img/structure/B13104357.png)

![4-[3-(3,5-Dimethylphenyl)-3-oxopropyl]thiobenzaldehyde](/img/structure/B13104377.png)
![5,6-Dihydroimidazo[1,2-a]pyridin-7(8H)-one](/img/structure/B13104382.png)


![2-(4-(Trifluoromethyl)phenyl)-2H-[1,3]dioxolo[4,5-F]indazole](/img/structure/B13104399.png)
